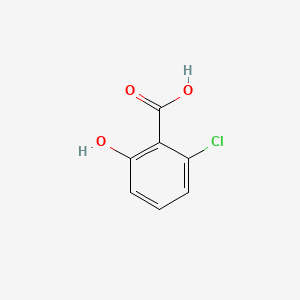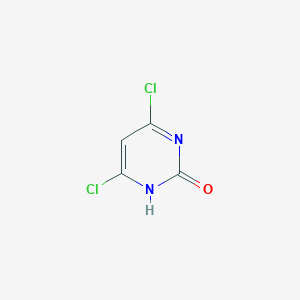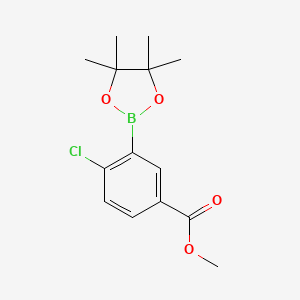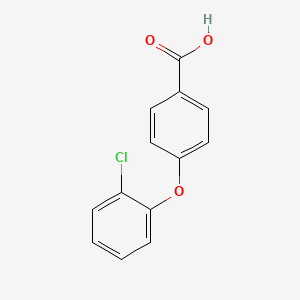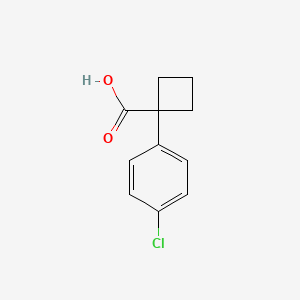![molecular formula C11H7ClF3N B3024726 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-53-9](/img/structure/B3024726.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Übersicht
Beschreibung
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole, also known as CTP, is a heterocyclic organic compound with an aromatic ring system containing a nitrogen atom in the center. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CTP can be used as a ligand for metal complexes, as a reagent in organic synthesis, and as a fluorescent probe for imaging and sensing. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Electronically Intercommunicating Iron Centers
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole derivatives have been explored for their electronic and structural properties. For example, diferrocenyl-1-phenyl-1H-pyrroles were synthesized using Negishi cross-coupling reactions, and their electronic interactions were studied through UV-vis spectroscopy, X-ray diffraction, and voltammetry. These molecules displayed remarkable electrochemical properties, highlighting potential applications in materials science and electronics (Hildebrandt et al., 2011).
Corrosion Inhibition
1H-pyrrole derivatives have been investigated for their potential as corrosion inhibitors. Studies on new 1H-pyrrole-2,5-dione derivatives showed their effectiveness in inhibiting carbon steel corrosion in acidic environments. Electrochemical and spectroscopic analyses suggested these compounds act as mixed-type inhibitors, implying applications in industrial corrosion prevention (Zarrouk et al., 2015).
Functionalization of Pyrrole Derivatives
Research on the functionalization of 1-phenylpyrrole derivatives, including 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole, has been conducted. These studies involve regioselective bromination and subsequent organometallic reactions, providing novel routes to multifunctionalized pyrrole derivatives. This has implications in synthetic chemistry for creating diverse organic molecules with specific properties (Faigl et al., 2012).
Anti-Cancer Therapeutics
Pyrrole derivatives, including those similar to 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole, have been synthesized as potential anti-cancer therapeutics. Studies on compounds like chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione indicated their efficacy in binding with protein kinases and inducing apoptosis in malignant cells, suggesting their potential use in cancer treatment (Kuznietsova et al., 2019).
Electromaterials Development
Studies have been conducted on the formation of stable crystals with metallic luster from pyrrole derivatives. This includes research on 1-phenyl-2-(2-thienyl)-5-[5-(tricyanoethenyl)-2-thienyl]pyrrole derivatives, which form crystals with gold-like or bronze-like metallic luster. Such research has implications for developing new electromaterials with specific optical properties (Ogura et al., 2002).
Anticancer Potential
Further investigation into fluorinated pyrrole derivatives for anticancer applications revealed that certain compounds, such as a novel trifluoromethyl-functionalized phosphonopyrrole, exhibited significant potential in inhibiting cancer cell migration and growth. These compounds showed promise for therapeutic applications in oncology (Olszewska et al., 2020).
Safety and Hazards
The compound “2-Chloro-5-(trifluoromethyl)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) - respiratory system .
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWHTWIYGCPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232985 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383137-53-9 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)
![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)
![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)
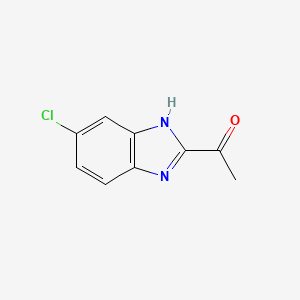

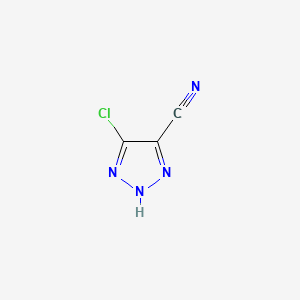
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)
